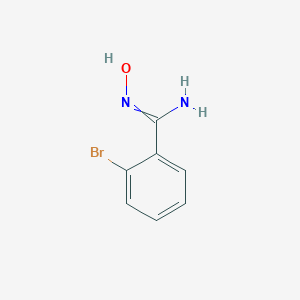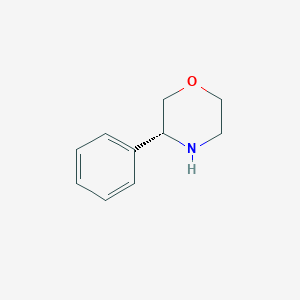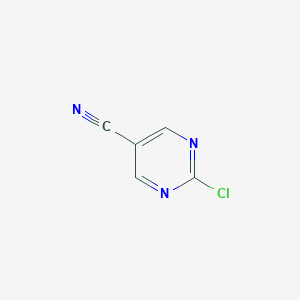
2-氯嘧啶-5-腈
描述
2-Chloropyrimidine-5-carbonitrile is a compound with the molecular formula C5H2ClN3 . It is involved in the synthesis of novel derivatives for various applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloropyrimidine-5-carbonitrile, involves numerous methods . One method involves the nucleophilic displacement of chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position .Molecular Structure Analysis
The molecular weight of 2-Chloropyrimidine-5-carbonitrile is 139.54 g/mol . Its IUPAC name is 2-chloro-5-pyrimidinecarbonitrile . The InChI code is 1S/C5H2ClN3/c6-5-8-2-4 (1-7)3-9-5/h2-3H .Chemical Reactions Analysis
2-Chloropyrimidine-5-carbonitrile can undergo various reactions to yield different derivatives . For instance, it can react with various arylthiols, arylamines, and 1-substituted piperazines to yield the respective 4-arylthio, 4-arylamino, and 4-piperazino derivatives .Physical And Chemical Properties Analysis
2-Chloropyrimidine-5-carbonitrile is a solid at room temperature . It has a boiling point of 140-142°C . Its XLogP3-AA value is 0.9, indicating its lipophilicity .科学研究应用
Application 1: Anti-inflammatory Activities of Pyrimidines
- Summary of the Application : Pyrimidines, including 2-Chloropyrimidine-5-carbonitrile, are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application or Experimental Procedures : The synthesis of 2-chloropyrimidine derivatives involves the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides . These synthesized 2-chloropyrimidines were subsequently investigated for their COX-2 inhibitory activities .
- Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: Anticancer and Antiviral Agents
- Summary of the Application : Pyrimidine-based derivatives, including 2-Chloropyrimidine-5-carbonitrile, have been developed as anticancer and antiviral agents .
- Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various chemical reactions, and their effectiveness is tested in vitro and in vivo .
- Results or Outcomes : These compounds have shown promising results against various types of cancer and viruses, including HIV .
Application 3: Calcium Channel Blocker
- Summary of the Application : Pyrimidine compounds, including 2-Chloropyrimidine-5-carbonitrile, are used as calcium channel blockers .
- Methods of Application or Experimental Procedures : These compounds are synthesized and tested for their ability to block calcium channels, which can help in the treatment of various cardiovascular diseases .
- Results or Outcomes : These compounds have shown effectiveness in blocking calcium channels, thereby helping in the treatment of various cardiovascular diseases .
Application 4: Synthesis of Novel Compounds
- Summary of the Application : 2-Chloropyrimidine-5-carbonitrile is used in the synthesis of novel compounds such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes and 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline fluorescent dye .
- Methods of Application or Experimental Procedures : The synthesis involves various chemical reactions using 2-Chloropyrimidine-5-carbonitrile as a starting material .
- Results or Outcomes : The synthesized novel compounds have potential applications in various fields such as material science and biochemistry .
Application 5: Antiviral Agents
- Summary of the Application : Pyrimidine-based derivatives, including 2-Chloropyrimidine-5-carbonitrile, have been developed as antiviral agents against HIV .
- Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various chemical reactions, and their effectiveness is tested in vitro and in vivo .
- Results or Outcomes : These compounds have shown promising results against HIV .
Application 6: Synthesis of Novel Compounds
- Summary of the Application : 2-Chloropyrimidine-5-carbonitrile is used in the synthesis of novel compounds such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes and 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline fluorescent dye .
- Methods of Application or Experimental Procedures : The synthesis involves various chemical reactions using 2-Chloropyrimidine-5-carbonitrile as a starting material .
- Results or Outcomes : The synthesized novel compounds have potential applications in various fields such as material science and biochemistry .
安全和危害
未来方向
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, including 2-Chloropyrimidine-5-carbonitrile, are ongoing . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
属性
IUPAC Name |
2-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSUQZXESNFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614368 | |
| Record name | 2-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-carbonitrile | |
CAS RN |
1753-50-0 | |
| Record name | 2-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

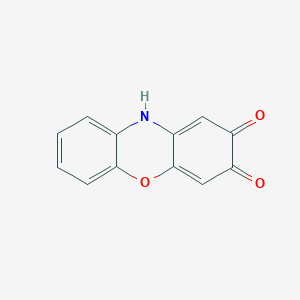
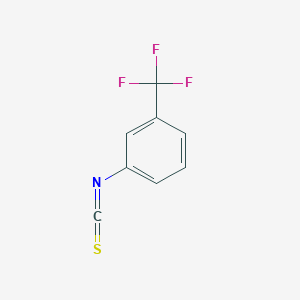
![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)
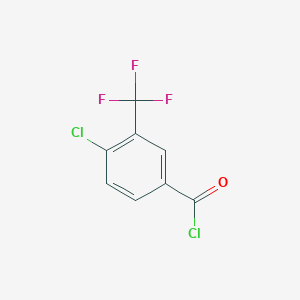
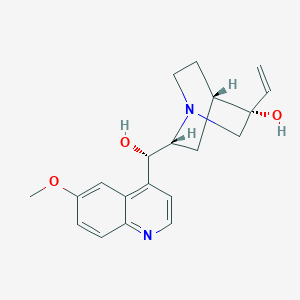
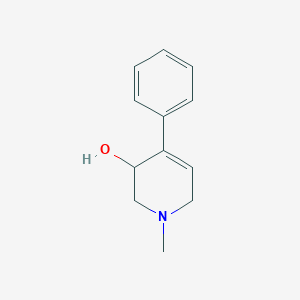
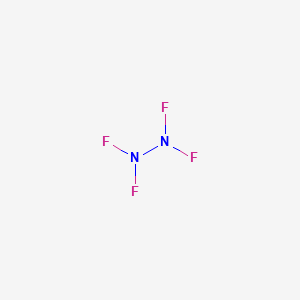
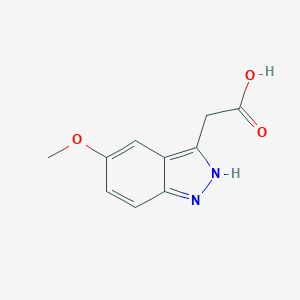
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
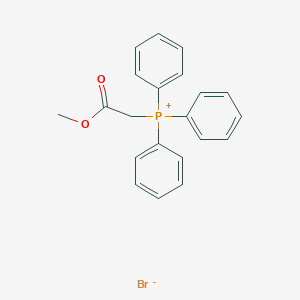

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
